An In-depth Technical Guide to 2-Fluoropyridin-3-amine Hydrochloride: Core Properties and Applications
An In-depth Technical Guide to 2-Fluoropyridin-3-amine Hydrochloride: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 2-Fluoropyridin-3-amine hydrochloride, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyridine ring can modulate the physicochemical properties of the molecule, influencing its reactivity, metabolic stability, and binding affinity to biological targets. This document summarizes key data, outlines experimental protocols, and explores the utility of this compound as a versatile building block in the synthesis of bioactive molecules.
Chemical and Physical Properties
2-Fluoropyridin-3-amine hydrochloride is the hydrochloride salt of 2-Fluoropyridin-3-amine. While specific experimental data for the hydrochloride salt is not extensively available in public literature, the properties of the free amine provide a foundational understanding. The hydrochloride salt is expected to exhibit increased solubility in aqueous media compared to its free base form.
Table 1: Fundamental Properties of 2-Fluoropyridin-3-amine and its Hydrochloride Salt
| Property | 2-Fluoropyridin-3-amine | 2-Fluoropyridin-3-amine Hydrochloride |
| CAS Number | 1597-33-7[1][2] | 1827-26-5[3][4][5][6] |
| Molecular Formula | C5H5FN2[2] | C5H6ClFN2[4][5] |
| Molecular Weight | 112.11 g/mol [1][2] | 148.57 g/mol [4][5][7] |
| Appearance | Liquid[8] | Solid (presumed) |
| Melting Point | Not available | Not available |
| Boiling Point | 102 °C at 18 mmHg[9] | Not applicable |
| Solubility | Not available | Expected to be soluble in water and polar organic solvents. |
| pKa | Not available | Not available |
| Density | 1.212 g/mL at 25 °C[8] | Not available |
| Refractive Index | n20/D 1.563[8][9] | Not applicable |
Synthesis and Characterization
The synthesis of 2-Fluoropyridin-3-amine hydrochloride typically involves the preparation of the free amine, 2-Fluoropyridin-3-amine, followed by its conversion to the hydrochloride salt.
Synthesis of 2-Fluoropyridin-3-amine
Several synthetic routes to aminofluoropyridines have been reported, often involving nucleophilic aromatic substitution or multi-step sequences starting from readily available pyridine derivatives. A common strategy for the synthesis of related aminofluoropyridines involves the ammonolysis of a corresponding di- or tri-substituted pyridine. For instance, a patented method for a related compound involves the reaction of 2,3-difluoro-5-chloropyridine with ammonia water, followed by a reduction step[10].
General Synthetic Workflow:
Caption: Generalized synthetic workflow for 2-Fluoropyridin-3-amine hydrochloride.
Formation of the Hydrochloride Salt
The hydrochloride salt can be prepared by treating a solution of 2-Fluoropyridin-3-amine with a solution of hydrogen chloride in a suitable solvent, such as diethyl ether or isopropanol. The resulting salt typically precipitates from the solution and can be isolated by filtration.
Spectral Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of the aromatic region is expected to show signals corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the fluorine and amino groups. In the hydrochloride salt, the amine protons may appear as a broad signal, and the aromatic protons may be shifted downfield compared to the free amine due to the protonation of the pyridine nitrogen. Spectra of related fluoropyridines show complex splitting patterns due to H-F and H-H couplings[6][7][11][12].
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¹³C NMR: The carbon NMR spectrum will show five distinct signals for the pyridine ring carbons. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts will be indicative of the electronic environment of each carbon atom[5][11].
2.3.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C/C=N stretching vibrations. The C-F bond will also have a characteristic absorption in the fingerprint region (typically 1000-1400 cm⁻¹). In the hydrochloride salt, the N-H stretching of the ammonium ion will also be present.
2.3.3. Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak for the free amine (C5H5FN2) would be observed at m/z 112.11. For the hydrochloride, electrospray ionization (ESI) in positive mode would likely show the protonated molecule [M+H]⁺ at m/z 113.12, corresponding to the free amine.
Reactivity and Applications
2-Fluoropyridin-3-amine hydrochloride is a valuable building block in organic synthesis, particularly in the construction of pharmaceutical intermediates. The presence of the amino and fluoro groups on the pyridine ring allows for a variety of chemical transformations.
Reactivity
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Amino Group: The primary amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and sulfonylation. It can also be a key functional group for forming amides, which are common in many drug molecules.
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Fluoro Group: The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr) reactions, where the fluoride can be displaced by other nucleophiles. This is a common strategy for introducing further complexity to the pyridine scaffold[13].
Logical Diagram of Reactivity:
Caption: Reactivity pathways of 2-Fluoropyridin-3-amine hydrochloride.
Applications in Drug Discovery
Fluorinated pyridines are prevalent scaffolds in many approved drugs and clinical candidates. The introduction of fluorine can enhance metabolic stability, improve binding affinity, and modulate pKa. 2-Aminopyridine derivatives are known to be key intermediates in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapies[14]. While specific examples detailing the use of 2-Fluoropyridin-3-amine hydrochloride are not widespread in the literature, its structure suggests its potential as a precursor for inhibitors of kinases such as PI3K, Aurora kinases, and others.
Safety and Handling
Safety data for 2-Fluoropyridin-3-amine hydrochloride is limited. However, based on data for related aminofluoropyridines, the compound should be handled with care.
General Safety Precautions:
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Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
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Hazards: May be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.
Conclusion
2-Fluoropyridin-3-amine hydrochloride is a valuable synthetic intermediate with significant potential in drug discovery and development. Its bifunctional nature, combining a reactive amino group and a fluorine-activated pyridine ring, allows for diverse chemical modifications. While detailed experimental data for the hydrochloride salt is sparse in the public domain, the known chemistry of related compounds provides a strong basis for its utility. Further research and characterization of this compound are warranted to fully explore its applications in the synthesis of novel therapeutic agents.
References
- 1. 2-FLUOROPYRIDIN-3-AMINE | CAS 1597-33-7 [matrix-fine-chemicals.com]
- 2. 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2428375-68-0|2,5-Difluoropyridin-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]
- 6. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 2-Aminopyridin-3-ol Hydrochloride|CAS 65407-94-5 [benchchem.com]
- 10. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 11. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ossila.com [ossila.com]
